(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)14-4-3-11(8-20-14)15(24)22-5-6-23-12(9-22)7-13(21-23)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSKCDXJKLYQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole moiety is typically synthesized via the Knorr pyrazole synthesis , where β-diketones react with hydrazines. For example, Katritzky et al. demonstrated the use of α-benzotriazolylenones with methylhydrazines to yield trisubstituted pyrazoles in 50–94% yields. Adapting this method, a cyclopropane-containing β-diketone precursor could be condensed with hydrazine to generate the 2-cyclopropylpyrazole intermediate.
Pyrazine Ring Closure
Pyrazine formation often involves cyclization of diamines or α-amino ketones. A relevant approach from patent literature involves the use of formamide and acid catalysts to cyclize condensation products into pyridinones. For the pyrazolo[1,5-a]pyrazine system, a diamine intermediate derived from the pyrazole could undergo cyclodehydration. For instance, heating with acetic anhydride and PPTS (pyridinium p-toluenesulfonate) under reflux facilitates cyclization via elimination.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent can be introduced via alkylation of a halogenated pyrazolo[1,5-a]pyrazine intermediate. Using cyclopropylboronic acid in a Suzuki-Miyaura coupling or nucleophilic substitution with cyclopropylmagnesium bromide are viable options. Patent methods describe similar alkylations using organometallic reagents under inert conditions.
Preparation of 6-(Trifluoromethyl)pyridin-3-yl Methanone
Trifluoromethyl Group Installation
The trifluoromethyl group on pyridine is commonly introduced via halogen exchange using CF₃Cu or direct functionalization of pyridine precursors. Patent US20050288511A1 details the synthesis of 4-trifluoromethyl-2(1H)-pyridinone from trifluoroacetyl chloride and alkyl vinyl ethers, highlighting the use of PPTS and distillation to isolate intermediates. For the 6-position, directed ortho-metalation strategies could position the CF₃ group selectively.
Methanone Formation
The ketone group is installed via Friedel-Crafts acylation or cross-coupling . For example, reacting 6-(trifluoromethyl)pyridine with an acyl chloride in the presence of AlCl₃ generates the methanone. Alternatively, palladium-catalyzed carbonylative coupling with carbon monoxide and a boronic acid derivative offers a modern approach.
Coupling Strategies for Methanone Bridge
Nucleophilic Acyl Substitution
The pyrazolo[1,5-a]pyrazine fragment, functionalized as an amine or alcohol, can react with 6-(trifluoromethyl)pyridin-3-yl carbonyl chloride. This method, described in PMC2961666 for analogous systems, uses inert solvents like dichloromethane and bases such as triethylamine to facilitate bond formation.
Transition Metal-Catalyzed Coupling
A Buchwald-Hartwig amination or Ullmann coupling could link the heterocycles. For instance, a palladium catalyst (e.g., Pd(OAc)₂) with Xantphos ligand enables C–N bond formation between a brominated pyridine methanone and an aminopyrazolo[1,5-a]pyrazine.
Optimization and Characterization
Reaction Conditions
- Temperature : Cyclization steps often require reflux (e.g., 145–150°C for pyridinone formation).
- Catalysts : PPTS and methoxide are critical for condensation and cyclization.
- Solvents : Polar aprotic solvents (DMF, THF) enhance solubility, while alcohols (methanol) facilitate alkoxide-mediated reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or the addition of hydrogen atoms, commonly achieved with agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Reagents such as sodium hydride, iodine, and palladium catalysts are frequently used in reactions involving this compound. Solvents like acetonitrile, tetrahydrofuran, and dimethylformamide are often employed to dissolve reactants and facilitate reactions.
Major Products Formed: The major products formed depend on the specific reaction undertaken. For instance, oxidation might yield hydroxylated derivatives, whereas substitution reactions could introduce new functional groups such as halides or alkyl chains.
Scientific Research Applications
Chemistry: In chemistry, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Biologically, it may interact with various enzymes or receptors, making it a potential candidate for studying biochemical pathways or developing enzyme inhibitors.
Medicine: In medicine, its structural features allow it to be explored for potential therapeutic applications, such as in the development of new drugs for treating diseases that involve specific molecular targets.
Industry: Industrially, its unique properties can be harnessed in the development of advanced materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptor proteins, often involving hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Compounds
- Core Heterocycle: The target’s pyrazine ring (two adjacent nitrogen atoms) contrasts with pyrimidine (1,3-nitrogen positions) in analogs, altering electronic distribution and hydrogen-bonding capacity.
- Substituents : The trifluoromethylpyridine group in the target may improve lipophilicity (logP) compared to 4n’s trifluoromethylphenyl, as pyridine’s nitrogen enhances polarity. Cyclopropyl’s strain energy (~27 kcal/mol) could reduce ring-opening susceptibility relative to bulkier aryl groups in 4l or 4f .
Physicochemical Properties
Table 2: Elemental Analysis Comparison
| Compound | Formula (Calc.) | C (%) | H (%) | N (%) |
|---|---|---|---|---|
| Target* | C₁₇H₁₄F₃N₅O | 53.26 | 3.68 | 18.27 |
| 4n | C₁₉H₁₅F₃N₆O₂ (416.36) | 54.81 | 3.36 | 20.18 |
| 4f | C₂₁H₂₂N₆O₅ (438.44) | 57.53 | 5.06 | 19.17 |
*Estimated for the target compound.
- The lower carbon and nitrogen content in the target compared to 4n and 4f reflects its smaller aromatic system (pyrazine vs. pyrimidine) and cyclopropyl substitution.
Chirality and Stereochemical Impact
The cyclopropyl group and partial saturation in the pyrazine ring may create stereochemical complexity. For instance, the orientation of the cyclopropyl relative to the methanone group could influence binding to chiral targets (e.g., enzymes or receptors). Studies on analogous compounds demonstrate that stereochemistry significantly modulates pharmacokinetics, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
Biological Activity
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that features a unique combination of heterocyclic structures. Its potential biological activity has garnered interest in medicinal chemistry due to the presence of functional groups that may influence its interaction with biological targets.
Chemical Structure
The compound's structure can be broken down into its key components:
- Cyclopropyl group : A three-membered carbon ring that can enhance the reactivity of the compound.
- Dihydropyrazolo framework : This heterocyclic structure is known for its diverse biological activities.
- Trifluoromethyl pyridine moiety : The trifluoromethyl group is known to increase lipophilicity and may enhance binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Anticancer properties : Many pyrazole derivatives have shown effectiveness against various cancer cell lines.
- Antiviral activity : Some studies suggest potential efficacy against viruses such as Hepatitis B.
- Modulation of neurotransmitter receptors : This compound may interact with metabotropic glutamate receptors, indicating potential applications in treating mood disorders.
The proposed mechanisms of action for this compound include:
- Inhibition of viral replication : Evidence suggests that it may interfere with the assembly of the Hepatitis B virus capsid, thereby reducing viral load.
- Interaction with specific receptors : The compound may act as a negative allosteric modulator for certain neurotransmitter receptors, influencing cognitive and mood-related functions.
Anticancer Activity
A study evaluating similar pyrazole derivatives demonstrated significant antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds with structural similarities to our target compound, suggesting a promising anticancer profile .
Antiviral Efficacy
Research has highlighted the compound's potential as an antiviral agent against Hepatitis B. It was found to significantly reduce HBV replication in vitro, showcasing low cytotoxicity and favorable pharmacokinetics .
Neuropharmacological Effects
In neuroscience research, derivatives of this compound have been investigated for their ability to modulate cognitive functions. Preliminary results indicate potential benefits in treating neurological disorders by affecting neurotransmitter systems .
Data Table: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Cyclocondensation reactions : Utilizing appropriate precursors to form the core structure.
- Functionalization : Introducing the trifluoromethyl pyridine moiety through substitution reactions.
Q & A
Basic Question: What are the critical steps for optimizing the synthesis of pyrazolo-pyrazine derivatives like the target compound?
Answer:
Synthesis optimization typically involves:
- Multi-step reactions with controlled conditions (e.g., 60–80°C for cyclopropane ring formation) to avoid side products .
- Use of palladium catalysts for cross-coupling reactions to introduce trifluoromethyl or pyridyl groups, ensuring regioselectivity .
- Thin-layer chromatography (TLC) for real-time monitoring of intermediate steps and purity assessment .
- Solvent selection (e.g., DMF or THF) to enhance reaction kinetics and yield .
Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Key methodologies include:
- Single-crystal X-ray diffraction (XRD) to resolve the dihedral angles of the pyrazolo-pyrazine core and confirm stereochemistry .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, such as the cyclopropyl group (δ 1.2–1.5 ppm for cyclopropane protons) and trifluoromethyl pyridine (δ 120–125 ppm for CF₃ in ¹³C NMR) .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₁₉H₁₇F₃N₄O expected m/z 398.135) .
Advanced Question: How does solvent polarity influence reaction outcomes in pyrazolo-pyrazine synthesis?
Answer:
Solvent choice directly impacts:
- Reaction kinetics : Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic substitutions but may promote side reactions in trifluoromethyl group incorporation .
- Product distribution : Non-polar solvents (e.g., toluene) favor cyclization steps by stabilizing transition states via π-π interactions .
- Yield optimization : Mixed solvents (e.g., THF/H₂O) are recommended for hydrolysis steps to balance solubility and reactivity .
Advanced Question: What strategies address regioselectivity challenges during the functionalization of the pyrazolo-pyrazine core?
Answer:
Regioselectivity can be controlled via:
- Directing groups : Electron-withdrawing substituents (e.g., trifluoromethyl) on the pyridine ring direct electrophilic attacks to specific positions .
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control in cyclopropane ring formation, reducing competing pathways .
- Catalytic systems : Pd(OAc)₂ with ligands like XPhos enhances cross-coupling efficiency for pyridyl-methanone linkages .
Basic Question: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography with silica gel and gradient elution (hexane/EtOAc 4:1 to 1:1) separates diastereomers or regioisomers .
- Recrystallization using ethanol/water mixtures improves purity (>95%) by leveraging solubility differences in the trifluoromethyl group .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Systematic substitution : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
- Biological assays : Test in vitro kinase inhibition using IC₅₀ measurements, correlating substituent electronic profiles (Hammett constants) with activity .
- Computational docking : Use molecular dynamics simulations to predict interactions with ATP-binding pockets (e.g., in kinases) .
Advanced Question: How should researchers resolve contradictory data in reaction yields across similar derivatives?
Answer:
- Control experiments : Replicate reactions under identical conditions (catalyst loading, solvent, temperature) to isolate variables .
- Analytical cross-check : Compare HPLC purity profiles and XRD data to confirm structural consistency .
- Mechanistic studies : Use DFT calculations to identify energy barriers in competing pathways (e.g., ring-opening vs. cyclization) .
Basic Question: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the pyridyl-methanone group .
- Moisture control : Use desiccants to avoid hydrolysis of the cyclopropane ring, which is prone to ring-opening in humid conditions .
Advanced Question: How can computational modeling guide the design of analogs with improved pharmacokinetics?
Answer:
- ADMET prediction : Use tools like SwissADME to optimize logP values (target ~2.5) by modifying the trifluoromethyl or pyridyl groups .
- Metabolic stability : Simulate cytochrome P450 interactions to identify vulnerable sites (e.g., oxidation of dihydropyrazine) .
Advanced Question: What spectroscopic techniques best characterize dynamic processes in this compound?
Answer:
- Variable-temperature NMR to study conformational changes in the dihydropyrazine ring .
- Time-resolved fluorescence for assessing electronic effects of the trifluoromethyl group on excited-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
